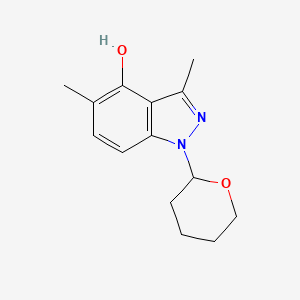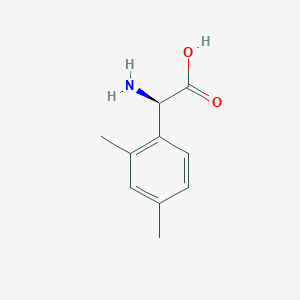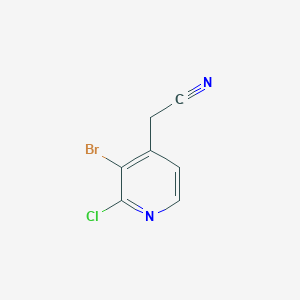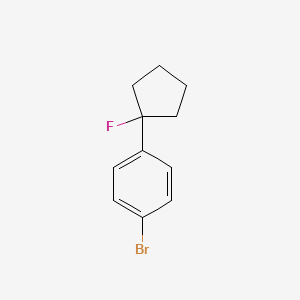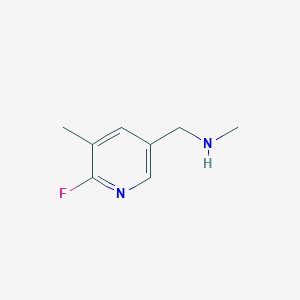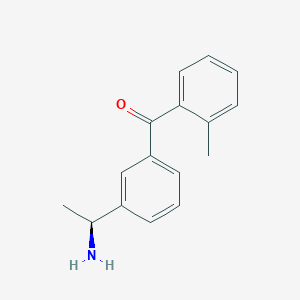
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tolyl group bonded to a methanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: The synthesis begins with the preparation of the aminoethyl intermediate through a reaction between an appropriate amine and an aldehyde or ketone under reductive amination conditions.
Coupling with Phenyl and Tolyl Groups: The aminoethyl intermediate is then coupled with a phenyl ring and a tolyl group using a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
科学的研究の応用
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.
類似化合物との比較
Similar Compounds
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(3-(1-aminoethyl)phenyl)(p-tolyl)methanone hydrochloride: A structural isomer with the tolyl group in a different position.
(3-(1-aminoethyl)phenyl)(m-tolyl)methanone hydrochloride: Another structural isomer with the tolyl group in the meta position.
Uniqueness
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which can influence its reactivity, interaction with biological targets, and overall properties. This uniqueness makes it valuable for specific applications where these characteristics are crucial.
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
[3-[(1S)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m0/s1 |
InChIキー |
HDMCAWARIYFJTI-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@H](C)N |
正規SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


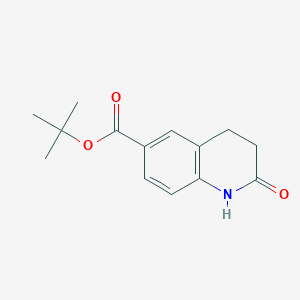
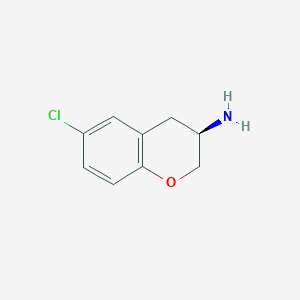
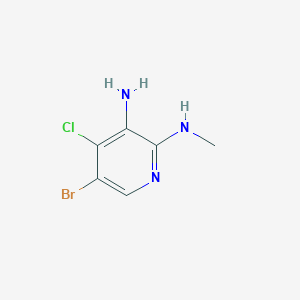

![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
